molecular formula C10H8ClF3O2 B2460282 2-Chloro-1-[2-methoxy-5-(trifluoromethyl)phenyl]ethanone CAS No. 1260796-44-8

2-Chloro-1-[2-methoxy-5-(trifluoromethyl)phenyl]ethanone

Cat. No. B2460282
CAS RN: 1260796-44-8
M. Wt: 252.62
InChI Key: RZOKKKYLLWQHGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of trifluoromethylpyridines . Trifluoromethylpyridines and their derivatives are used in the agrochemical and pharmaceutical industries . They are thought to have biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Synthesis Analysis

Trifluoromethylpyridines can be synthesized via various methods. For instance, one method involves the use of a Pd-catalyzed Suzuki-Miyaura coupling . Another method involves a chlorine/fluorine exchange using trichloromethylpyridine .


Molecular Structure Analysis

The molecular structure of similar compounds involves a pyridine ring with a trifluoromethyl group attached . The exact structure of “2-Chloro-1-[2-methoxy-5-(trifluoromethyl)phenyl]ethanone” would need to be determined through further analysis.


Chemical Reactions Analysis

Trifluoromethylpyridines can undergo various chemical reactions. For example, they can be used as reactants for the synthesis of aryl- and hetarylfurocoumarins via a Suzuki reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary. For example, 5-[2-Chloro-5-(trifluoromethyl)phenyl]furfural has a melting point of 59-63 °C .

Mechanism of Action

The mechanism of action of trifluoromethylpyridines and their derivatives is thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

properties

IUPAC Name

2-chloro-1-[2-methoxy-5-(trifluoromethyl)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClF3O2/c1-16-9-3-2-6(10(12,13)14)4-7(9)8(15)5-11/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZOKKKYLLWQHGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.